![molecular formula C9H12N2O B3024991 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde CAS No. 1006490-05-6](/img/structure/B3024991.png)
3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CEC) is a versatile organic compound that is widely studied in the scientific community. It is a cyclic aldehyde, which is a type of organic compound with two oxygen atoms bonded to a carbon atom. CEC is a key component in a variety of synthetic reactions and has a wide range of applications in the field of organic chemistry. It is also used in the synthesis of drugs, polymers materials, and other important organic compounds.
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of pyrazole derivatives, such as 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, is in antimicrobial activities. A study demonstrated that chitosan Schiff bases formed from heteroaryl pyrazole derivatives exhibit antimicrobial activity against various bacteria and fungi. The antimicrobial activity was found to be dependent on the type of Schiff base moiety involved (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Activity
Synthesized derivatives of pyrazole carbaldehydes, including structures similar to 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, have been evaluated for their antioxidant and anti-inflammatory activities. Compounds with pyrazole structures exhibited significant antioxidant potency and anti-inflammatory activity, suggesting their potential use in therapeutic applications (Sudha et al., 2021).
Chemical Synthesis and Characterization
Pyrazole carbaldehydes, like 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, are crucial intermediates in the synthesis of various chemical compounds. They are used in synthesizing novel heterocycles and other complex molecules, with their structures confirmed through various spectroscopic methods and X-ray crystallography. These compounds are essential in organic and medicinal chemistry for creating new molecular frameworks (Baashen et al., 2017).
Anticonvulsant and Analgesic Properties
Pyrazole derivatives have been synthesized and evaluated for their anticonvulsant and analgesic activities. By altering the structure of pyrazole-4-carbaldehyde compounds, researchers have identified several molecules with potent anticonvulsant activity and high analgesic effects, highlighting the compound's versatility in pharmaceutical research (Viveka et al., 2015).
Mechanism of Action
properties
IUPAC Name |
3-cyclopropyl-1-ethylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11-5-8(6-12)9(10-11)7-3-4-7/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJGELFBYXQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599127 | |
Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1006490-05-6 | |
Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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